molecular formula C11H14N4O4 B1670904 ドキソフィリン CAS No. 69975-86-6

ドキソフィリン

カタログ番号: B1670904
CAS番号: 69975-86-6
分子量: 266.25 g/mol
InChIキー: HWXIGFIVGWUZAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ドクソフィリンは、主に喘息や慢性閉塞性肺疾患(COPD)などの慢性呼吸器疾患の治療における気管支拡張薬として使用されるメチルキサンチン誘導体です。 他のキサンチン誘導体とは異なり、ドクソフィリンは7位にジオキソラン基を有し、これが独自の薬理学的プロファイルに貢献しています .

科学的研究の応用

Doxofylline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of xanthine derivatives.

    Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Extensively studied for its therapeutic potential in treating respiratory diseases. .

    Industry: Used in the formulation of pharmaceutical products for respiratory therapy.

作用機序

ドクソフィリンは、主にホスホジエステラーゼ(PDE)酵素の阻害を介してその効果を発揮し、これによりサイクリックアデノシンモノホスフェート(cAMP)レベルの増加につながります。これにより、気管支拡張効果と抗炎症効果が得られます。 他のキサンチン誘導体とは異なり、ドクソフィリンはアデノシン受容体に有意に結合しないため、より優れた安全性プロファイルに貢献しています .

類似化合物の比較

類似化合物

    テオフィリン: 気管支拡張薬として使用される別のキサンチン誘導体。ドクソフィリンは同様の作用機序を持っていますが、副作用は少ないです。

    アミノフィリン: テオフィリンとエチレンジアミンが複合したもので、同様の適応症に使用されます。

    カフェイン: キサンチン類に属するよく知られた覚醒剤。

ドクソフィリンの独自性

ドクソフィリンのジオキソラン基を含む独自の構造は、独自の薬理学的プロファイルを備えています。 テオフィリンに比べて安全性プロファイルが優れており、心臓血管系の副作用が少なく、他の薬との相互作用も少ない .

ご不明な点や詳細な情報が必要な場合は、お気軽にお問い合わせください。

生化学分析

Biochemical Properties

Doxofylline plays a significant role in biochemical reactions by inhibiting the activity of the phosphodiesterase (PDE) enzyme. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and bronchodilation . Unlike other xanthines, doxofylline does not significantly bind to adenosine receptors, which accounts for its reduced stimulant effects . Additionally, doxofylline does not affect calcium influx and does not antagonize the actions of calcium channel blockers, which helps in reducing cardiac adverse reactions .

Cellular Effects

Doxofylline exerts various effects on different cell types and cellular processes. It attenuates bronchoconstriction and inflammatory actions in airway smooth muscle cells, leading to relaxation and reduced airway responsiveness . Doxofylline also influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism . Inflammatory cells, such as mast cells, are also impacted by doxofylline, leading to decreased release of inflammatory mediators .

Molecular Mechanism

The primary mechanism of action of doxofylline involves the inhibition of phosphodiesterase activity, which increases cAMP levels and promotes smooth muscle relaxation . Doxofylline’s lack of significant affinity for adenosine receptors differentiates it from other xanthines and contributes to its unique pharmacological profile . Additionally, doxofylline does not interfere with calcium influx, which helps in minimizing cardiac side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, doxofylline has demonstrated stability and efficacy over extended periods. Long-term studies have shown that doxofylline significantly improves pulmonary function and reduces asthma events over a two-year period . The compound’s stability and lack of significant degradation contribute to its sustained efficacy in chronic treatment .

Dosage Effects in Animal Models

In animal models, doxofylline has shown dose-dependent effects on bronchoconstriction and inflammation. At therapeutic doses, doxofylline effectively attenuates bronchoconstriction and reduces inflammatory actions without significant adverse effects . At higher doses, doxofylline may cause toxic effects, including nausea, headache, and insomnia .

Metabolic Pathways

Doxofylline undergoes hepatic metabolism, accounting for 90% of its total drug clearance . The primary metabolite identified is β-hydroxymethyltheophylline, which is detected in serum and urine after oral administration . Unlike theophylline, doxofylline does not interfere with cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4, reducing the risk of drug-drug interactions .

Transport and Distribution

Doxofylline demonstrates a short distribution phase following intravenous administration and is distributed to all body compartments . It may be detected in breast milk and placenta, indicating its ability to cross biological barriers . The compound’s distribution is influenced by its methylxanthine structure, which facilitates its transport across cell membranes .

Subcellular Localization

The subcellular localization of doxofylline is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase enzymes . The compound’s activity is not significantly influenced by targeting signals or post-translational modifications, allowing it to interact directly with its target enzymes .

準備方法

合成経路と反応条件

ドクソフィリンは、テオフィリンを出発原料とする多段階プロセスによって合成されます。重要なステップには、テオフィリン構造へのジオキソラン環の導入が含まれます。この反応は通常、次の手順を含みます。

    アルキル化: テオフィリンは適切なアルキル化剤でアルキル化され、ジオキソラン基が導入されます。

    環化: 中間生成物は環化してジオキソラン環を形成します。

    精製: 最終生成物は、再結晶やクロマトグラフィーなどの標準的な技術を使用して精製されます。

工業生産方法

工業的な設定では、ドクソフィリンの合成は大規模生産向けに最適化されています。これには以下が含まれます。

    バッチ処理: 大型反応器を使用して、アルキル化反応と環化反応を実行します。

    連続フローシステム: 高効率と収率のために、連続フローシステムを採用できます。

    品質管理: 最終製品の純度と一貫性を確保するために、厳格な品質管理措置が実施されます。

化学反応の分析

反応の種類

ドクソフィリンは、次のものを含むいくつかのタイプの化学反応を受けます。

    酸化: ドクソフィリンは特定の条件下で酸化され、さまざまな酸化生成物を形成します。

    還元: 還元反応は、ドクソフィリン分子上の官能基を変更できます。

    置換: 求核置換反応と求電子置換反応は、特にキサンチン環中の窒素原子で起こり得ます。

一般的な試薬と条件

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

    溶媒: 一般的な溶媒には、水、エタノール、ジメチルスルホキシド(DMSO)が含まれます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱酸素化生成物を生成する可能性があります。

科学研究の応用

ドクソフィリンは、科学研究において幅広い用途があります。

    化学: キサンチン誘導体の挙動を研究するためのモデル化合物として使用されます。

    生物学: 細胞シグナル伝達経路と酵素阻害への影響について調査されています。

    医学: 呼吸器疾患の治療における治療の可能性について広く研究されています。 .

    産業: 呼吸器治療のための医薬品製剤に使用されます。

類似化合物との比較

Similar Compounds

    Theophylline: Another xanthine derivative used as a bronchodilator. Doxofylline has a similar mechanism of action but with fewer side effects.

    Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.

    Caffeine: A well-known stimulant that also belongs to the xanthine class.

Uniqueness of Doxofylline

Doxofylline’s unique structure, with the dioxolane group, provides it with a distinct pharmacological profile. It has a better safety profile compared to theophylline, with fewer cardiovascular side effects and less interaction with other drugs .

If you have any more questions or need further details, feel free to ask!

特性

IUPAC Name

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXIGFIVGWUZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022968
Record name Doxofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble
Record name SID49645880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells.
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

69975-86-6
Record name Doxofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69975-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXOFYLLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cipamfylline (HEP-688); atizoram (CP-80633); theophylline; isobutylmethylxanthine; Mesopram (ZK-117137); Zardaverine; vinpocetine; Rolipram (ZK-62711); Arofylline (LAS-31025); roflumilast (BY-217); Pumafentrin (BY-343);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxofylline
Reactant of Route 2
Reactant of Route 2
Doxofylline
Reactant of Route 3
Reactant of Route 3
Doxofylline
Reactant of Route 4
Reactant of Route 4
Doxofylline
Reactant of Route 5
Reactant of Route 5
Doxofylline
Reactant of Route 6
Reactant of Route 6
Doxofylline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。